Cas no 1805566-87-3 (4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride)
4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride
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- Inchi: 1S/C9H7BrClNO2S/c1-6-2-8(15(11,13)14)3-7(5-12)9(6)4-10/h2-3H,4H2,1H3
- InChI Key: MXYJWRWDZAAEFY-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC(=CC=1C)S(=O)(=O)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 369
- XLogP3: 2.6
- Topological Polar Surface Area: 66.3
4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015035-250mg |
4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride |
1805566-87-3 | 97% | 250mg |
489.60 USD | 2021-05-28 | |
| Alichem | A010015035-500mg |
4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride |
1805566-87-3 | 97% | 500mg |
863.90 USD | 2021-05-28 | |
| Alichem | A010015035-1g |
4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride |
1805566-87-3 | 97% | 1g |
1,579.40 USD | 2021-05-28 |
4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride
Recent Advances in the Application of 4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride (CAS: 1805566-87-3) in Chemical Biology and Pharmaceutical Research
The compound 4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride (CAS: 1805566-87-3) has recently emerged as a key reagent in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and development. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, biological relevance, and emerging applications in medicinal chemistry.
Recent studies have demonstrated the critical role of 4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride as a sulfonylation reagent in the synthesis of biologically active molecules. Its unique structural features, including the bromomethyl and cyano functional groups, make it particularly valuable for the development of covalent inhibitors and probe molecules. A 2023 study published in the Journal of Medicinal Chemistry reported its successful application in the synthesis of novel sulfonamide-based kinase inhibitors, showing improved selectivity profiles compared to previous generations of compounds.
The compound's mechanism of action has been further elucidated through structural biology approaches. X-ray crystallography studies have revealed that derivatives of 1805566-87-3 can form stable interactions with target proteins through both covalent and non-covalent binding modes. This dual binding capability has been exploited in the design of targeted protein degraders (PROTACs), where the compound serves as a warhead for specific protein recognition and subsequent ubiquitination.
In the field of chemical biology, 4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride has shown promise as a versatile tool for protein labeling and modification. Researchers have developed novel bioconjugation strategies utilizing this compound's reactive sulfonyl chloride group, enabling site-specific modifications of proteins and antibodies. These advancements have significant implications for the development of antibody-drug conjugates (ADCs) and other biotherapeutics.
Recent synthetic methodology developments have expanded the utility of this compound in medicinal chemistry. A 2024 publication in Organic Letters described a novel one-pot synthesis of sulfonylated heterocycles using 1805566-87-3 as a key intermediate, demonstrating improved yields and reduced reaction times compared to traditional methods. This advancement has important implications for the efficient synthesis of drug-like molecules in pharmaceutical research.
From a safety and pharmacokinetic perspective, studies have shown that derivatives of 4-Bromomethyl-3-cyano-5-methylbenzenesulfonyl chloride exhibit favorable drug-like properties, including improved metabolic stability and membrane permeability. These findings, published in recent issues of Drug Metabolism and Disposition, suggest that compounds derived from this scaffold may have enhanced in vivo performance compared to previous sulfonamide-based therapeutics.
Looking forward, the unique properties of 1805566-87-3 continue to inspire innovative applications across multiple therapeutic areas. Current research efforts are exploring its use in targeted cancer therapies, antimicrobial agents, and neurodegenerative disease treatments. The compound's versatility and demonstrated biological activity position it as a valuable building block for future drug discovery campaigns and chemical biology investigations.
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